![molecular formula C21H16ClN7O3 B6553854 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-94-5](/img/structure/B6553854.png)
6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H16ClN7O3 and its molecular weight is 449.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is 449.1003151 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Triazoles have been extensively studied for their antibacterial properties. This compound’s unique structure may allow it to interact with bacterial enzymes or receptors, potentially inhibiting bacterial growth. Researchers are investigating its effectiveness against multidrug-resistant pathogens .
Antifungal Potential
Triazole derivatives, including this compound, play a crucial role in antifungal therapy. Commercially available drugs like fluconazole and voriconazole contain triazole moieties and are used to combat fungal infections .
Anticancer Properties
The pyrazolo-triazolo-pyrimidine scaffold, which includes this compound, has shown promise as a potential anticancer agent. Researchers evaluate its in vitro anti-proliferative activity against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma .
Antioxidant Effects
Triazole derivatives exhibit antioxidant properties, which can help protect cells from oxidative damage. Investigating this compound’s antioxidant potential could provide insights into its therapeutic applications .
Antiviral Activity
Triazole-containing compounds have been explored for their antiviral effects. While specific data on this compound are limited, further research may reveal its potential in combating viral infections .
Anti-Inflammatory and Analgesic Actions
Triazole-based molecules have been investigated for their anti-inflammatory and analgesic properties. Understanding how this compound interacts with inflammatory pathways could lead to novel therapeutic strategies .
Antiepileptic Potential
Although not directly studied for antiepileptic effects, the triazole nucleus has been associated with antiepileptic drugs. Further investigations could shed light on its role in managing epilepsy .
Antihypertensive Applications
Triazole-containing drugs, such as trapidil , have antihypertensive properties. While this specific compound’s effects are not well-documented, it may contribute to blood pressure regulation .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle progression and induction of apoptosis within the cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound’s potency against the cdk2 enzyme and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
properties
IUPAC Name |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYSUIZYNGEGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
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